The compound 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features multiple functional groups and structural motifs, which contribute to its potential biological activities and applications in medicinal chemistry. The compound is characterized by its intricate structure, which includes a benzo[d]oxazole moiety, a piperidine ring, and a pyridazinone framework.
This compound is classified as a small molecule and is part of the broader category of organic compounds. It is specifically categorized under heterocycles due to the presence of nitrogen-containing rings. The compound may have applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
The synthesis of 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one typically involves multi-step synthetic routes that can include:
The synthesis may utilize various techniques such as:
The molecular formula for 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is .
The structure can be represented using various notations:
O=C1NC(=O)C(N2CCN(CC2)C2=NC=CC=N2)(C(=O)N1)C1=CC=C(OC2=CC=CC=C2)C=C1
FMKQJGOROFNCGM-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical for heterocycles, including:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and analyzed using spectroscopic methods to confirm product formation and purity.
The mechanism of action for 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is not fully elucidated but may involve:
Preliminary studies may indicate its potential efficacy against specific targets, but detailed pharmacological studies would be necessary to confirm its mechanism.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy provide insights into the compound’s purity and structural integrity.
The compound has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2